Dimex

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

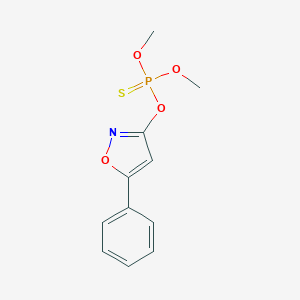

Properties

CAS No. |

18853-26-4 |

|---|---|

Molecular Formula |

C11H12NO4PS |

Molecular Weight |

285.26 g/mol |

IUPAC Name |

dimethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C11H12NO4PS/c1-13-17(18,14-2)16-11-8-10(15-12-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

JVHAISKAWIKKGT-UHFFFAOYSA-N |

SMILES |

COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2 |

Canonical SMILES |

COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2 |

Other CAS No. |

18853-26-4 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Dimethoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethoate, a widely utilized organophosphate insecticide, is chemically identified as O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate.[1] This guide provides a comprehensive overview of its chemical structure, properties, and the methodologies used for its synthesis and characterization, tailored for a technical audience.

Chemical Identity and Physicochemical Properties

The fundamental structural and physical characteristics of Dimethoate are summarized below. These properties are crucial for understanding its behavior in biological and environmental systems.

Table 1: Chemical Identifiers for Dimethoate

| Identifier | Value |

| IUPAC Name | O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate[1] |

| SMILES String | CNC(=O)CSP(=S)(OC)OC[1] |

| InChI Key | MCWXGJITAZMZEV-UHFFFAOYSA-N[1] |

| Molecular Formula | C5H12NO3PS2[1] |

| CAS Number | 60-51-5[1] |

Table 2: Physicochemical Properties of Dimethoate

| Property | Value |

| Molar Mass | 229.26 g/mol [1] |

| Appearance | Grey-white crystalline solid[1] |

| Density | 1.3 g/cm³ (solid)[1] |

| Melting Point | 43 to 45 °C[1] |

| Boiling Point | 117 °C at 10 Pa[1] |

| Solubility in Water | 2.5 g/100 mL[1] |

Synthesis and Structural Elucidation: Experimental Protocols

The synthesis and structural confirmation of Dimethoate involve specific chemical reactions and analytical techniques.

Synthesis of Dimethoate

A common industrial synthesis of Dimethoate involves a multi-step process. The following protocol is based on established methodologies:

-

Formation of O,O-dimethyl phosphorodithioate: Phosphorus pentasulfide is reacted with methanol. This reaction is typically carried out in the presence of a catalyst. The resulting O,O-dimethyl phosphorodithioate is then converted to its sodium salt.

-

Reaction with N-methyl-2-chloroacetamide: The sodium salt of O,O-dimethyl phosphorodithioate is reacted with N-methyl-2-chloroacetamide. This reaction is often performed in a continuous reactor system to generate the crude Dimethoate.

-

Purification: The crude product is then purified, commonly through reduced pressure distillation, to yield the final Dimethoate product.[2]

Structural Characterization Protocols

The confirmation of the chemical structure of synthesized Dimethoate is achieved through various spectroscopic methods.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of Dimethoate typically shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be analyzed to confirm the presence of key structural motifs.

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for the functional groups present in Dimethoate. Key expected peaks would include those for P=S, P-O-C, C=O (amide), and N-H bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for a complete structural assignment.

Mechanism of Action and Metabolism

Dimethoate exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the nervous system.[1] Its metabolism in biological systems is a key factor in its toxicity.

Acetylcholinesterase Inhibition Pathway

The diagram below illustrates the mechanism by which Dimethoate disrupts nerve function.

Caption: Mechanism of Acetylcholinesterase Inhibition by Dimethoate.

Metabolic Pathway of Dimethoate

Upon entering a biological system, Dimethoate undergoes metabolic transformation, primarily through oxidation, to its more potent and toxic metabolite, Omethoate.

Caption: Metabolic Pathway of Dimethoate to Omethoate.

References

The Genesis of a Potent Protector: An In-depth Technical History of Dimethoate Insecticide

New York, NY – October 29, 2025 – Dimethoate, a systemic and contact organophosphate insecticide, has been a significant tool in agricultural pest management for over half a century. Developed in the 1950s by American Cyanamid, its discovery marked a notable advancement in the chemical control of a broad spectrum of sucking and chewing insects. This technical guide delves into the history of its discovery, its chemical synthesis, mechanism of action, and the key experimental findings that established its efficacy and toxicological profile.

Dimethoate, chemically known as O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate, was first introduced in the 1950s by the American Cyanamid Company.[1][2] It emerged from the extensive research into organophosphorus compounds that followed the discovery of their insecticidal properties. The development of Dimethoate provided farmers with a versatile weapon against a wide array of agricultural pests.

Chemical Synthesis

The synthesis of Dimethoate involves a multi-step process. While the original patent from American Cyanamid provides the foundational methodology, a common synthesis route is outlined below. The process begins with the reaction of phosphorus pentasulfide with methanol to produce O,O-dimethyl phosphorodithioic acid. This intermediate is then reacted with a salt of chloroacetic acid, followed by amidation with methylamine to yield the final Dimethoate molecule.

Experimental Protocol: Synthesis of Dimethoate

-

Preparation of O,O-dimethyl phosphorodithioic acid: Phosphorus pentasulfide is slowly added to cooled methanol in a reaction vessel equipped with a stirrer and a reflux condenser. The reaction is exothermic and the temperature is maintained below 70°C. After the addition is complete, the mixture is heated to reflux for several hours to complete the reaction.

-

Reaction with Sodium Chloroacetate: The resulting O,O-dimethyl phosphorodithioic acid is neutralized with a sodium hydroxide solution to form the sodium salt. This salt is then reacted with sodium chloroacetate in an aqueous solution.

-

Amidation: The intermediate product is then reacted with an aqueous solution of methylamine under controlled temperature conditions to form Dimethoate.

-

Purification: The crude Dimethoate is then purified through solvent extraction and crystallization to yield a white to grayish crystalline solid.

Mechanism of Action: Acetylcholinesterase Inhibition

Dimethoate, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][3] AChE is crucial for the normal functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine.

The inhibition of AChE by Dimethoate leads to an accumulation of acetylcholine at the synaptic junctions, causing continuous nerve stimulation. This results in hyperactivity, paralysis, and ultimately the death of the insect.

Metabolic Activation to Omethoate

In vivo, Dimethoate is metabolized to its oxygen analog, omethoate.[2][3] This conversion, which involves the substitution of a sulfur atom with an oxygen atom, results in a much more potent inhibitor of acetylcholinesterase. Omethoate is considered the primary toxic metabolite of Dimethoate.

Signaling Pathway of Dimethoate's Neurotoxicity

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Dimethoate, an organophosphate insecticide. The information is presented to support research, development, and safety assessments. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided, referencing internationally recognized guidelines.

Chemical Identity

| Identifier | Value |

| IUPAC Name | O,O-Dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate[1][2][3] |

| CAS Number | 60-51-5[1][2][4] |

| Molecular Formula | C5H12NO3PS2[1][2][5][6][7][8] |

| Molecular Weight | 229.26 g/mol [2][6][8] |

| Common Names | Dimethoate, Fosfamid, Rogor, Cygon[1][2] |

Physicochemical Properties of Dimethoate

The physical and chemical characteristics of Dimethoate are crucial for understanding its environmental fate, toxicology, and for the development of formulations. Pure dimethoate is a colorless to white crystalline solid with a mercaptan-like or camphor-like odor.[1][9][10] The technical grade product may appear as an off-white to grayish semi-crystalline material.[1][9]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of Dimethoate.

| Property | Value | Temperature (°C) | Pressure |

| Melting Point | 43 - 45 °C (technical)[2][4]; 51 - 52.5 °C[1][11] | N/A | N/A |

| Boiling Point | 117 °C[2][5] | N/A | 0.1 mmHg (13.3 Pa)[2][5] |

| Density | 1.281 g/cm³[1][11] | 20 | N/A |

| Vapor Pressure | 1.1 x 10⁻³ Pa (8.5 x 10⁻⁶ mmHg)[1][11] | 25 | N/A |

| Water Solubility | 25 - 39 g/L[1][4] | 21 | N/A |

| log Kow (Octanol-Water Partition Coefficient) | 0.704 - 0.78[5][10] | N/A | N/A |

| Flash Point | 107 °C (Closed Cup)[2][12][13] | N/A | N/A |

Solubility Profile

Dimethoate exhibits the following solubility characteristics:

-

Highly soluble in: Chloroform, methylene chloride, benzene, toluene, alcohols, esters, and ketones.[1][11]

-

Slightly soluble in: Xylene, carbon tetrachloride, and aliphatic hydrocarbons.[1][11]

Chemical Stability and Reactivity

-

pH Stability: Dimethoate is relatively stable in acidic to neutral aqueous solutions (pH 2-7).[1][11] However, it is unstable and rapidly hydrolyzes in alkaline solutions (pH > 7).[1][11] At pH 9, a 50% loss can occur in 12 days.[1][11]

-

Thermal Stability: It is thermally unstable and decomposes upon heating.[10] Heating can convert it to its O,S-dimethyl isomer (isodimethoate).[1][9]

-

Corrosivity: It is reported to be slightly corrosive to iron.[12]

-

Decomposition: When heated to decomposition, it produces toxic fumes, including nitrogen oxides, phosphorus oxides, and sulfur oxides.[12]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of a chemical substance like Dimethoate, based on internationally accepted guidelines.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for the determination of the melting point of crystalline solids.

-

Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is attached to a thermometer or a temperature sensor and heated in a controlled liquid bath or metal block. The temperature at which the substance is observed to melt is recorded as the melting point.

-

Hot Stage Apparatus: A small quantity of the substance is placed on a heated stage, and its melting is observed through a microscope. The temperature of the stage is precisely controlled and measured.

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined from the peak of the endothermic transition on the DSC curve.

Boiling Point (OECD Guideline 103)

This guideline provides methods for determining the boiling point of liquids.

-

Ebulliometer Method: An ebulliometer is used to measure the exact boiling temperature under equilibrium conditions at atmospheric pressure. The liquid is heated, and the temperature of the vapor-liquid equilibrium is measured.

-

Dynamic Method: The temperature at which vapor is recondensing in a reflux condenser while the liquid is boiling is measured. The pressure can be varied to determine the boiling point at different pressures.

-

Distillation Method: The substance is distilled, and the boiling temperature is recorded as the plateau in the temperature-distillate volume curve.

Density of Solids (OECD Guideline 109)

This guideline outlines methods for determining the density of solid substances.

-

Displacement Method (Pycnometer): A pycnometer (a flask with a precisely known volume) is weighed empty, then filled with a liquid of known density (in which the solid is insoluble) and weighed again. The solid is then added to the empty pycnometer, and it is weighed. Finally, the pycnometer with the solid is filled with the liquid and weighed. The density of the solid is calculated from these four weights.

-

Buoyancy Method (Archimedes' Principle): The sample is weighed in air and then weighed again while submerged in a liquid of known density. The difference in weight is equal to the weight of the displaced liquid. The volume of the solid can be calculated from the density of the liquid, and subsequently, the density of the solid is determined.

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods suitable for different vapor pressure ranges. For a substance like Dimethoate with a low vapor pressure, the following are often used:

-

Gas Saturation Method: A stream of an inert gas is passed at a known flow rate through or over the surface of the substance, slowly enough to ensure saturation. The amount of substance transported by the gas is determined. The vapor pressure is calculated from the mass of the substance and the volume of the gas passed.

-

Effusion Method (Knudsen Cell): The substance is placed in a small, heated container (Knudsen cell) with a very small orifice. The rate of mass loss due to the substance effusing through the orifice into a vacuum is measured. The vapor pressure is calculated from this rate of mass loss.

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods depending on the expected solubility. For Dimethoate, with a solubility greater than 10⁻² g/L, the Flask Method is appropriate.

-

Flask Method: An excess amount of the test substance is placed in a flask with a known volume of water. The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (saturation). The concentration of the substance in the aqueous phase, after separation of the undissolved solid (e.g., by centrifugation and filtration), is then determined by a suitable analytical method (e.g., HPLC, GC). This concentration is the water solubility.

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity.

-

Shake Flask Method (OECD 107): This is the classical method for determining log Kow values between -2 and 4. A solution of the substance in either n-octanol or water is placed in a vessel with the other solvent. The vessel is shaken to allow for partitioning between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the substance in each phase is measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kow. The retention time of the test substance is measured and compared to the retention times of a series of standard substances with known log Kow values. A calibration curve is generated from the standards, and the log Kow of the test substance is interpolated.

Flash Point (Pensky-Martens Closed Cup Method - e.g., ASTM D93)

This method is used to determine the flash point of liquids with a closed cup tester.

-

Procedure: A sample of the substance is placed in the test cup of the Pensky-Martens apparatus and heated at a slow, constant rate with continuous stirring. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite with a distinct flash inside the cup.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like Dimethoate.

Caption: Logical workflow for the physicochemical characterization of Dimethoate.

References

- 1. eurolab.net [eurolab.net]

- 2. Experiment 1 The Densities Of Liquids And Solids [planetorganic.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com.sg]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. laboratuar.com [laboratuar.com]

- 8. kbcc.cuny.edu [kbcc.cuny.edu]

- 9. oecd.org [oecd.org]

- 10. youtube.com [youtube.com]

- 11. oecd.org [oecd.org]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of Dimethoate

For Researchers, Scientists, and Drug Development Professionals

Dimethoate, scientifically known as O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] phosphorodithioate, is a widely utilized organophosphate insecticide and acaricide. Its synthesis involves a multi-step chemical process, primarily centered around the formation of a key phosphorodithioate intermediate followed by subsequent reactions to introduce the side chain. This technical guide provides a detailed overview of the primary synthesis pathways of Dimethoate, complete with experimental protocols, quantitative data, and process visualizations.

Primary Synthesis Pathway: The Phosphorodithioate Route

The most common and industrially significant method for synthesizing Dimethoate begins with the reaction of phosphorus pentasulfide (P₂S₅) with methanol (CH₃OH). This initial step forms the crucial intermediate, O,O-dimethyldithiophosphoric acid. This acid is then typically converted to its sodium salt to facilitate the subsequent reaction. The synthesis can be broadly categorized into the following key stages:

-

Formation of O,O-Dimethyldithiophosphoric Acid and its Sodium Salt: Phosphorus pentasulfide is reacted with methanol to yield O,O-dimethyldithiophosphoric acid. This intermediate is then neutralized with a sodium base, such as sodium hydroxide, to form sodium O,O-dimethyldithiophosphate.

-

Reaction with N-methyl-2-chloroacetamide: The sodium salt of O,O-dimethyldithiophosphoric acid is then reacted with N-methyl-2-chloroacetamide. This step couples the phosphorodithioate group with the acetamide side chain.

-

Aminolysis to Yield Dimethoate: In some described variations of this pathway, the product from the previous step undergoes aminolysis with methylamine to yield the final Dimethoate product. However, many protocols describe the direct formation of Dimethoate from the reaction of sodium O,O-dimethyldithiophosphate with N-methyl-2-chloroacetamide.

A Chinese patent (CN107955034B) details a process that involves reacting phosphorus pentasulfide and methanol to generate O,O-dimethyl dithiophosphate, which is then used for salt formation. This sodium salt is subsequently reacted with methyl chloroacetate. The resulting intermediate then undergoes an aminolysis reaction with methylamine at a low temperature (-10 to 2°C) to produce Dimethoate.[1] Another patent (CN1702074A) describes a similar process where a phosphate ester intermediate is synthesized from a microcosmic salt (such as a sodium salt) and methyl chloroacetate, which then reacts with methylamine.[2]

Experimental Protocols

Step 1: Synthesis of Sodium O,O-Dimethyldithiophosphate

A detailed industrial process for preparing O,O-dimethyldithiophosphoric acid and its alkaline salts is outlined in US Patent 4049755A. This process involves reacting phosphorus pentasulfide with methanol in a toluene diluent at temperatures between 60-75°C for 30-60 minutes. The resulting toluene solution of the acid is then neutralized with an aqueous solution of an alkaline hydroxide to obtain the salt.[3]

-

Reaction: P₂S₅ + 4CH₃OH → 2(CH₃O)₂P(S)SH + H₂S

-

Neutralization: (CH₃O)₂P(S)SH + NaOH → (CH₃O)₂P(S)SNa + H₂O

Step 2 & 3: Synthesis of Dimethoate

A Chinese patent (CN1702074A) provides specific conditions for the subsequent steps. A 35% solution of the sodium salt in a solvent like isopropanol is heated to 55 ± 5°C, to which methyl chloroacetate is added dropwise over 1-2 hours. After cooling to -10 to 0°C, a solution of methylamine is added, and the reaction is incubated for 75-150 minutes. The solvent is then removed to obtain the final product.[2]

-

Reaction: (CH₃O)₂P(S)SNa + ClCH₂C(O)NHCH₃ → (CH₃O)₂P(S)SCH₂C(O)NHCH₃ + NaCl

Quantitative Data

The following table summarizes key quantitative data gathered from various sources for the primary synthesis pathway.

| Parameter | Value | Source |

| Step 1: O,O-Dimethyldithiophosphoric Acid Synthesis | ||

| Reaction Temperature | 60-75°C | US4049755A[3] |

| Reaction Time | 30-60 minutes | US4049755A[3] |

| Solvent | Toluene | US4049755A[3] |

| Step 2 & 3: Dimethoate Synthesis | ||

| Reaction Temperature (Intermediate Formation) | 55-60°C | CN1702074A[2] |

| Reaction Time (Intermediate Formation) | 1-2 hours | CN1702074A[2] |

| Reaction Temperature (Aminolysis) | -10 to 0°C | CN1702074A[2] |

| Reaction Time (Aminolysis) | 75-150 minutes | CN1702074A[2] |

| Overall Yield (from sodium salt) | 86.9% | CN1702074A[2] |

| Purity | >90% | CN1702074A[2] |

Synthesis Pathway Visualization

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis pathway for Dimethoate.

Caption: Primary synthesis pathway of Dimethoate.

Alternative Synthesis Approaches

While the phosphorodithioate route is predominant, alternative methods for the synthesis of organophosphates exist and could potentially be adapted for Dimethoate production. These often involve different phosphorus-containing starting materials or alternative coupling strategies. Research into novel synthetic routes is ongoing, often focusing on improving yield, reducing byproducts, and utilizing greener reagents and catalysts.

It is important to note that technical grade Dimethoate is typically 93-95% pure, with major impurities including O,O-dimethyl S-methylphosphorodithioate and O,O,S-trimethyl phosphorodithioate.[4] The purification of the final product is a critical step in the manufacturing process to ensure the desired quality and to minimize the presence of more toxic impurities.

References

- 1. CN107955034B - Preparation process of raw dimethoate - Google Patents [patents.google.com]

- 2. CN1702074A - Process for synthesizing dimethoate - Google Patents [patents.google.com]

- 3. US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof - Google Patents [patents.google.com]

- 4. Dimethoate (EHC 90, 1989) [inchem.org]

An In-Depth Technical Guide to the Neurotoxic Mechanism of Action of Dimethoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethoate, a widely utilized organophosphate insecticide, exerts its primary neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of hyperstimulation known as a cholinergic crisis. The clinical manifestations of this crisis are severe and can include muscle weakness, paralysis, seizures, and in extreme cases, respiratory failure and death. Beyond its direct impact on cholinergic transmission, a growing body of evidence indicates a secondary mechanism of dimethoate-induced neurotoxicity involving the induction of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, leading to cellular damage and apoptosis. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to Dimethoate Neurotoxicity

Dimethoate is a systemic and contact insecticide and acaricide used to control a broad spectrum of sucking and chewing insects and mites on various agricultural crops.[1] Its efficacy as a pesticide is directly linked to its potent neurotoxic action.[1] The primary target of dimethoate, like other organophosphates, is the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, dimethoate disrupts the normal functioning of the cholinergic system, which is fundamental for nerve impulse transmission in both insects and mammals.[2] This disruption is the basis for its insecticidal properties but also underlies its significant risk to non-target organisms, including humans. Understanding the intricate molecular mechanisms of dimethoate's neurotoxicity is paramount for developing effective countermeasures, and for the risk assessment of this widely used pesticide.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

Biochemical Basis of Inhibition

The principal mechanism of dimethoate's neurotoxicity is the inhibition of acetylcholinesterase (AChE).[2] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft.[2] This enzymatic degradation terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.

Dimethoate acts as an irreversible inhibitor of AChE.[3] The phosphorus atom in the dimethoate molecule attacks the serine residue in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme that is functionally inactive.[4] This inactivation prevents the hydrolysis of acetylcholine.[4]

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft.[3] This leads to the continuous stimulation of both muscarinic and nicotinic acetylcholine receptors on postsynaptic membranes, resulting in a state of excitotoxicity and a condition known as a cholinergic crisis.[2][5] The persistent depolarization of neurons and muscle cells ultimately leads to a loss of function, manifesting as muscle weakness and paralysis.[6]

Quantitative Analysis of AChE Inhibition

The inhibitory potency of dimethoate on acetylcholinesterase can be quantified through various kinetic parameters. These parameters are essential for comparing the toxicity of different organophosphates and for understanding the dose-response relationship of dimethoate.

| Parameter | Value | Species/Tissue | Reference |

| Km | Increased with dimethoate concentration | Cyprinus carpio (Gut) | [2] |

| Vmax | No change with dimethoate concentration | Cyprinus carpio (Gut) | [2] |

| Ki | 0.5 mM | Cyprinus carpio (Gut) | [2] |

| AChE Inhibition | 80% at 250 µg/g | Helix aspersa | [7] |

| AChE Inhibition | Significant reduction at 1/25 and 1/10 LD50 | Rat (Blood) | [6] |

| AChE Inhibition | 69% (irreversible) in chronic low-dose exposure | Chick Embryo | [8] |

Note: This table summarizes available quantitative data on dimethoate's effect on AChE. Further research is needed to populate this table with more specific IC50, Km, and Vmax values from a wider range of species and tissues.

Secondary Mechanism of Action: Induction of Oxidative Stress

In addition to its well-established role as an AChE inhibitor, dimethoate also induces neurotoxicity through the generation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage.

Role of Oxidative Stress in Neuronal Damage

Exposure to dimethoate has been shown to increase the production of ROS, such as superoxide anions and hydroxyl radicals, in neural tissues. This overproduction of ROS can overwhelm the brain's natural antioxidant defenses, which include enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). The consequence is widespread cellular damage, including:

-

Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation and compromising membrane integrity and function.

-

Protein Oxidation: ROS can modify amino acid side chains, leading to protein aggregation and loss of enzymatic function.

-

DNA Damage: ROS can cause breaks in DNA strands and modifications to DNA bases, leading to mutations and genomic instability.

Ultimately, severe oxidative stress can trigger apoptotic pathways, leading to programmed cell death of neurons and contributing to the overall neurotoxic profile of dimethoate.

Quantitative Analysis of Oxidative Stress Markers

The extent of oxidative stress induced by dimethoate can be assessed by measuring various biomarkers. The following table summarizes the effects of dimethoate on key oxidative stress markers in brain tissue.

| Marker | Effect of Dimethoate Exposure | Species/Tissue |

| Malondialdehyde (MDA) | Increased | Rat Brain |

| Superoxide Dismutase (SOD) | Decreased | Rat Brain |

| Catalase (CAT) | Decreased | Rat Brain |

| Glutathione Peroxidase (GPx) | Decreased | Rat Brain |

| Reduced Glutathione (GSH) | Decreased | Rat Brain |

Note: This table provides a qualitative summary of the effects of dimethoate on oxidative stress markers. Specific quantitative changes will vary depending on the dose, duration of exposure, and the specific brain region analyzed.

Signaling Pathways in Dimethoate Neurotoxicity

Cholinergic Crisis Signaling Cascade

The inhibition of AChE by dimethoate initiates a cascade of events at the cholinergic synapse, leading to a cholinergic crisis.

Caption: Cholinergic crisis signaling cascade initiated by dimethoate.

Oxidative Stress and Apoptotic Pathways

Dimethoate exposure can also trigger intracellular signaling pathways that lead to oxidative stress and ultimately, apoptosis.

Caption: Oxidative stress and apoptotic pathways induced by dimethoate.

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

-

Tissue homogenate (e.g., brain tissue homogenized in phosphate buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare tissue homogenates by homogenizing brain tissue in cold phosphate buffer and centrifuging to obtain the supernatant.

-

In a 96-well plate, add the following to each well:

-

150 µL of phosphate buffer

-

10 µL of tissue homogenate (or standard AChE solution)

-

10 µL of DTNB solution

-

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

-

Calculate the rate of change in absorbance (ΔA/min).

-

AChE activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of 5-thio-2-nitrobenzoate being 13,600 M⁻¹cm⁻¹.

Measurement of Oxidative Stress Markers

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

Materials:

-

Trichloroacetic acid (TCA) solution (20% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Tissue homogenate

-

Spectrophotometer

Procedure:

-

To 0.5 mL of tissue homogenate, add 2.5 mL of TCA solution.

-

Centrifuge at 3000 rpm for 10 minutes.

-

To 2 mL of the supernatant, add 1 mL of TBA solution.

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the tubes and measure the absorbance of the supernatant at 532 nm.

-

MDA concentration is calculated using a molar extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹.

Principle: This assay is based on the ability of SOD to inhibit the auto-oxidation of pyrogallol. The rate of pyrogallol auto-oxidation is measured spectrophotometrically at 420 nm.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.2)

-

Pyrogallol solution (10 mM in 10 mM HCl)

-

Tissue homogenate

-

Spectrophotometer

Procedure:

-

In a cuvette, mix 2.8 mL of Tris-HCl buffer and 0.1 mL of tissue homogenate.

-

Initiate the reaction by adding 0.1 mL of pyrogallol solution.

-

Measure the increase in absorbance at 420 nm for 3 minutes.

-

One unit of SOD activity is defined as the amount of enzyme that inhibits the auto-oxidation of pyrogallol by 50%.

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The decrease in H₂O₂ concentration is monitored spectrophotometrically at 240 nm.

Materials:

-

Phosphate buffer (50 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer)

-

Tissue homogenate

-

Spectrophotometer

Procedure:

-

In a cuvette, add 2.9 mL of phosphate buffer and 0.1 mL of tissue homogenate.

-

Initiate the reaction by adding 10 µL of H₂O₂ solution.

-

Measure the decrease in absorbance at 240 nm for 1 minute.

-

Catalase activity is calculated using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹).

Principle: This assay measures the oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase (GR) using NADPH as a cofactor. The decrease in NADPH absorbance is monitored at 340 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 7.4) containing EDTA and sodium azide

-

Glutathione reductase (GR) solution

-

Reduced glutathione (GSH) solution

-

NADPH solution

-

Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide solution

-

Tissue homogenate

-

Spectrophotometer

Procedure:

-

In a cuvette, mix phosphate buffer, GR, GSH, and NADPH.

-

Add the tissue homogenate and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding the peroxide substrate.

-

Measure the decrease in absorbance at 340 nm for 5 minutes.

-

GPx activity is calculated based on the rate of NADPH oxidation.

Experimental Workflow for Neurotoxicity Assessment

A systematic workflow is essential for comprehensively evaluating the neurotoxic potential of a compound like dimethoate.

Caption: Experimental workflow for assessing the neurotoxicity of dimethoate.

Conclusion

The neurotoxicity of dimethoate is a multifaceted process primarily driven by the irreversible inhibition of acetylcholinesterase, leading to a cholinergic crisis. This primary mechanism is further exacerbated by the induction of oxidative stress, which contributes to neuronal damage and apoptosis. A thorough understanding of these dual mechanisms is critical for the development of effective therapeutic strategies for dimethoate poisoning and for the accurate assessment of its environmental and human health risks. The experimental protocols and workflow outlined in this guide provide a framework for researchers to further investigate the neurotoxic properties of dimethoate and other organophosphate compounds. Continued research in this area is essential to mitigate the adverse effects of these widely used pesticides.

References

- 1. Dimethoate (Ref: OMS 94) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Residues of dimethoate in the liver and AchE activity in blood of rats after exposure to dimethoate, and dimethoate and pyrantel embonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The garden snail (Helix aspersa) as a bioindicator of organophosphorus exposure: effects of dimethoate on survival, growth, and acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eajbse.journals.ekb.eg [eajbse.journals.ekb.eg]

The Environmental Odyssey of Dimethoate: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Dimethoate, a widely utilized organophosphate insecticide and acaricide, has been instrumental in controlling a broad spectrum of agricultural and public health pests since its introduction in the 1950s.[1][2][3] Its efficacy, however, is counterbalanced by the imperative to understand its environmental behavior to mitigate potential non-target effects. This technical guide provides a comprehensive overview of the environmental fate and transport of dimethoate, amalgamating key data, outlining experimental methodologies, and visualizing its journey through various environmental compartments.

Physicochemical Properties

The environmental behavior of any chemical is fundamentally governed by its intrinsic physical and chemical properties. Dimethoate is a white crystalline solid with a characteristic camphor-like odor.[4] Its relatively high water solubility and low octanol-water partition coefficient indicate a preference for aqueous phases over fatty tissues, suggesting a low potential for bioaccumulation.[5] Key physicochemical properties of dimethoate are summarized in Table 1.

Table 1: Physicochemical Properties of Dimethoate

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂NO₃PS₂ | [6] |

| Molecular Weight | 229.28 g/mol | [7] |

| Appearance | White to grayish crystalline solid | [4][7] |

| Melting Point | 43-52.5 °C | [1][6] |

| Boiling Point | 117 °C at 10 Pa | [3] |

| Vapor Pressure | 1.1 x 10⁻³ Pa to 8.5 x 10⁻⁶ mmHg (at 25 °C) | [1][2][6] |

| Water Solubility | 25 to 39.8 g/L (at 21-25 °C) | [2][6][7] |

| Log K_ow (Octanol-Water Partition Coefficient) | 0.699 - 0.78 | [4][5][7] |

| Henry's Law Constant | 1.42 x 10⁻⁶ Pa m³/mol | [2] |

Environmental Degradation

Dimethoate is susceptible to transformation in the environment through a combination of abiotic and biotic processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation, leading to the formation of various metabolites, with omethoate being of particular toxicological significance.[2][3][8]

Abiotic Degradation

Hydrolysis: The cleavage of chemical bonds by the addition of water is a major degradation pathway for dimethoate, particularly under alkaline conditions.[1][2] It is relatively stable in acidic to neutral aqueous solutions.[1][6] The rate of hydrolysis is significantly influenced by pH and temperature.[5]

Photolysis: The degradation of dimethoate by sunlight is generally considered a minor dissipation pathway in water and on soil surfaces.[2] However, the presence of photosensitizers can enhance the rate of photolytic degradation.[2] In moist air, dimethoate can be degraded photochemically to hydrolytic and oxidation products.[1][6]

Table 2: Abiotic Degradation Rates of Dimethoate

| Degradation Process | Half-life (t½) | Conditions | Reference(s) |

| Hydrolysis | 12 days | pH 9 | [1][6] |

| Relatively stable | pH 2-7 | [1][6] | |

| 4.4 days | pH 9, 25 °C | [9] | |

| 68 days | pH 7, 25 °C | [9] | |

| 156 days | pH 5, 25 °C | [9] | |

| Aqueous Photolysis | >175 days | - | [9] |

Biotic Degradation

Microbial metabolism is a crucial process for the dissipation of dimethoate in soil and aquatic systems.[2] Various bacterial and fungal species have been identified that can utilize dimethoate as a source of carbon and phosphorus, leading to its mineralization.[2] The rate of biodegradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[1][6] Dimethoate is generally considered to be of low persistence in the soil environment.[7]

Table 3: Biotic Degradation Rates of Dimethoate

| System | Half-life (t½) | Conditions | Reference(s) |

| Soil | 2.2 - 122 days | Aerobic conditions, variable soil types | [7][10] |

| 2.5 days | Sandy loam, after moderate rainfall | [6] | |

| 4 days | Sandy loam, drought conditions | [6] | |

| 2-4 days | Aerobic soil | [9] | |

| 22 days | Anaerobic soil | [9] | |

| Water/Sediment | 12-17 days | - | [9] |

A simplified overview of the primary degradation pathways of dimethoate in the environment is depicted in the following diagram.

Environmental Transport

The movement of dimethoate between different environmental compartments—soil, water, and air—is dictated by its physicochemical properties and various transport processes.

Mobility in Soil

Dimethoate exhibits high mobility in soil due to its high water solubility and weak adsorption to soil particles.[7][11] The extent of its movement is influenced by soil properties such as organic matter content, clay content, and pH.[12][13] Soils with higher organic matter and clay content tend to show greater sorption and reduced mobility.[13] The sorption of dimethoate to soil is often described by the Freundlich isotherm.[12][14]

The potential for leaching into groundwater is a significant concern due to its mobility.[12] The Groundwater Ubiquity Score (GUS), calculated from the half-life and soil organic carbon-water partitioning coefficient (K_oc_), can be used to estimate this potential.

Table 4: Soil Sorption and Mobility of Dimethoate

| Parameter | Value | Soil Type/Conditions | Reference(s) |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 20 - 192 L/kg | Varies with soil type | [7][13] |

| K_d (Soil-Water Distribution Coefficient) | < 1 L/kg | - | [10] |

| Mobility Class | High to Very High | - | [13] |

Transport in Water

Once in aquatic systems, dimethoate is not expected to strongly adsorb to sediments or suspended particles due to its high water solubility and low K_oc_.[7] The primary fate process in water is hydrolysis, especially in alkaline waters.[2] Volatilization from water surfaces is not considered a major dissipation route.[2]

Volatilization and Atmospheric Transport

Dimethoate has a low vapor pressure and a low Henry's Law constant, indicating that volatilization from soil and water surfaces is not a significant transport pathway.[2] However, under hot and dry conditions, some losses due to evaporation have been reported.[7] While long-range atmospheric transport is not considered a primary concern, dimethoate can be detected in the air near sprayed areas, with concentrations decreasing with distance and time.[6]

A conceptual model illustrating the environmental fate and transport of dimethoate is presented below.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (K_ow_). Dimethoate's low log K_ow_ suggests a low potential for bioaccumulation in aquatic organisms.[5] Experimental data on bioconcentration factors (BCF), which measure the uptake of a chemical from water, support this, with reported values being very low.

Table 5: Bioaccumulation Potential of Dimethoate

| Parameter | Value | Species/Tissue | Reference(s) |

| Log K_ow_ | 0.699 - 0.78 | - | [4][5][7] |

| BCF (Bioconcentration Factor) | < 1 | Whole fish | [9] |

| 0.1 | Branchial tissue | [9] | |

| 0.23 | Fish liver | [9] | |

| 0.07 | Fish muscle | [9] | |

| 0.3 - 0.39 | Mussel | [9] |

Experimental Protocols

The data presented in this guide are derived from studies following standardized experimental protocols, often based on guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). A general overview of the methodologies for key environmental fate studies is provided below.

Hydrolysis Study (based on OECD Guideline 111)

-

Objective: To determine the rate of abiotic hydrolysis of dimethoate in aqueous solutions at different pH values.

-

Methodology:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add a known concentration of radiolabeled or non-radiolabeled dimethoate to each solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).

-

Collect samples at various time intervals.

-

Analyze the samples for the concentration of the parent compound and major degradation products using appropriate analytical techniques (e.g., HPLC, GC-MS).

-

Calculate the rate constant and half-life for hydrolysis at each pH.

-

Soil Adsorption/Desorption Study (based on OECD Guideline 106)

-

Objective: To determine the extent and rate of adsorption and desorption of dimethoate to different soil types.

-

Methodology:

-

Select a range of characterized soils with varying organic carbon content, clay content, and pH.

-

Prepare a solution of dimethoate in 0.01 M CaCl₂.

-

Add a known volume of the dimethoate solution to a known mass of each soil in a centrifuge tube.

-

Equilibrate the soil-solution slurry by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the samples to separate the soil and aqueous phases.

-

Analyze the supernatant for the concentration of dimethoate.

-

Calculate the amount of dimethoate adsorbed to the soil by difference.

-

For desorption, replace a portion of the supernatant with fresh 0.01 M CaCl₂ and re-equilibrate.

-

Analyze the supernatant again to determine the amount of desorbed dimethoate.

-

Calculate the adsorption (K_d_) and desorption coefficients, and normalize to organic carbon content to obtain K_oc_.

-

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

-

Objective: To determine the rate and pathway of microbial degradation of dimethoate in soil under aerobic and anaerobic conditions.

-

Methodology:

-

Use fresh, sieved soil with a known microbial activity.

-

Treat the soil with a known concentration of radiolabeled dimethoate.

-

For aerobic studies, maintain the soil at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubate in the dark at a constant temperature, ensuring continuous aeration.

-

For anaerobic studies, saturate the soil with water and purge the system with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

-

At various time intervals, extract samples of the soil and analyze for the parent compound and transformation products.

-

Trap and quantify volatile organic compounds and ¹⁴CO₂ to determine the extent of mineralization.

-

Identify major transformation products.

-

Calculate the degradation half-life (DT50) for dimethoate under both aerobic and anaerobic conditions.

-

The following workflow illustrates a typical experimental setup for an aerobic soil metabolism study.

Conclusion

The environmental fate of dimethoate is characterized by its high water solubility and mobility in soil, coupled with a relatively low persistence due to rapid degradation, particularly through hydrolysis under alkaline conditions and microbial metabolism. Its low potential for bioaccumulation and volatilization suggests that its environmental impact is likely to be localized and transient, provided that application rates and frequencies are managed appropriately. A thorough understanding of these fate and transport processes is essential for conducting accurate environmental risk assessments and for developing strategies to minimize unintended environmental exposure. This guide serves as a foundational resource for researchers and professionals engaged in the study and management of dimethoate and other agrochemicals.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethoate - Wikipedia [en.wikipedia.org]

- 4. Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ccme.ca [ccme.ca]

- 6. Dimethoate (EHC 90, 1989) [inchem.org]

- 7. EXTOXNET PIP - DIMETHOATE [extoxnet.orst.edu]

- 8. Toxicology of Dimethoate and its Degradation by Biological, Chemical, and Photolytic Process [journal-jbv.apub.kr]

- 9. rivm.nl [rivm.nl]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Dimethoate (Ref: OMS 94) [sitem.herts.ac.uk]

- 12. Sorption–desorption of dimethoate in urban soils and potential environmental impacts - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Dimethoate Toxicity: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoate is a widely used organophosphate insecticide and acaricide with both contact and systemic action. Its primary mechanism of toxicity involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This technical guide provides a comprehensive review of the existing literature on dimethoate toxicity, focusing on its mechanisms of action, multi-organ effects, and genotoxic potential. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key toxicity assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the toxicological profile of dimethoate.

Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of acute toxicity for dimethoate is the inhibition of acetylcholinesterase (AChE) in the nervous system. Dimethoate itself is a weak inhibitor of AChE; however, in vivo, it is metabolically activated to its oxygen analog, omethoate, which is a much more potent inhibitor.[1][2][3] Omethoate phosphorylates the serine hydroxyl group at the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions. This results in continuous stimulation of cholinergic receptors, leading to a range of neurotoxic effects.[3]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of dimethoate and its active metabolite, omethoate, on AChE activity has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound | Enzyme Source | IC50 Value | Reference |

| Dimethoate | Eel AChE | ~5 mM | [1] |

| Omethoate | Eel AChE | ~3 µM | [1][2] |

| Omethoate | Mouse Muscle AChE | ~10 µM | [1] |

Acute Toxicity

The acute toxicity of dimethoate varies across different species and routes of administration. The median lethal dose (LD50) is a standard measure of acute toxicity.

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| Rat | Oral | 60 - 387 | [4] |

| Rat | Oral | 180 - 330 | [1] |

| Rat | Oral | ~310 | [5] |

| Rat | Dermal | 100 - 600 | [1] |

| Mouse | Oral | 60 - 168 | [6] |

| Mouse | Oral | 150 | [5] |

| Mouse | Oral | 160 | [1] |

| Rabbit | Oral | 300 - 500 | [1][6] |

| Guinea Pig | Oral | 350 - 600 | [1] |

| Hamster | Oral | 200 | [6] |

| Omethoate | |||

| Rat | Oral | 22 - 28 | [6] |

Oxidative Stress

Numerous studies have demonstrated that dimethoate exposure induces oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

Markers of Oxidative Stress

Key indicators of dimethoate-induced oxidative stress include increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in the activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

| Parameter | Species/Tissue | Dimethoate Dose/Concentration | Duration of Exposure | Observed Effect | Reference(s) |

| Malondialdehyde (MDA) | Rat Brain | 7 mg/kg/day (oral) | 60 days | 73% increase in MDA levels compared to control.[7] | [7] |

| Malondialdehyde (MDA) | Rat Serum | 75 mg/kg (single oral dose) | 24 hours | 79.5% increase in thiobarbituric acid-reactive substance (TBARS) levels.[8] | [8] |

| Superoxide Dismutase (SOD) | Rat Brain | 7 mg/kg/day (oral) | 60 days | 25% decrease in Cu-Zn SOD activity compared to control.[7] | [7] |

| Superoxide Dismutase (SOD) | Rat Liver and Brain | 6 and 30 mg/kg/day (oral) | 30 days | Increased SOD activity.[9][10] | [9][10] |

| Superoxide Dismutase (SOD) | Rat Erythrocytes | 25 mg/kg/day (in drinking water) | 28 days | Significant increase in SOD activity.[11][12] | [11][12] |

| Catalase (CAT) | Rat Brain | 7 mg/kg/day (oral) | 60 days | 31% decrease in CAT activity compared to control.[7] | [7] |

| Catalase (CAT) | Rat Liver and Brain | 6 and 30 mg/kg/day (oral) | 30 days | Increased CAT activity.[9][10] | [9][10] |

| Catalase (CAT) | Rat Erythrocytes | 25 mg/kg/day (in drinking water) | 28 days | Significant increase in CAT activity.[11][12] | [11][12] |

| Glutathione Peroxidase (GPx) | Rat Brain | 7 mg/kg/day (oral) | 60 days | 45% decrease in GPx activity compared to control.[7] | [7] |

| Glutathione Peroxidase (GPx) | Rat Liver and Brain | 6 and 30 mg/kg/day (oral) | 30 days | Increased GPx activity.[9][10] | [9][10] |

| Glutathione Peroxidase (GPx) | Rat Erythrocytes | 1/10 LD50 for 5 days (oral) | 5 days | 21.7% increase in GPx activity after 3 hours.[13] | [13] |

| Glutathione (GSH) | Rat Liver | 1/10 LD50 for 5 days (oral) | 5 days | 37.7% decrease in GSH concentration after 6 hours.[13] | [13] |

Signaling Pathway for Dimethoate-Induced Oxidative Stress

Genotoxicity

Dimethoate has been shown to exhibit genotoxic effects in various experimental models, leading to DNA damage, chromosomal aberrations, and the formation of micronuclei.

Quantitative Data on Genotoxicity

| Endpoint | Species/Cell Type | Dimethoate Dose/Concentration | Duration of Exposure | Observed Effect | Reference(s) |

| Micronuclei Formation | Mouse Bone Marrow Cells | 1 - 30 mg/kg/day (intraperitoneal) | 30 days | Significant, dose-dependent increase in the frequency of micronucleated bone marrow cells.[14][15] | [14][15] |

| Micronuclei Formation | Rat Bone Marrow Cells | 20, 40, 60 mg/kg (intraperitoneal) | 24, 48, 72 hours | Significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes (MNPCEs).[16] | [16] |

| Chromosomal Aberrations | Mouse Bone Marrow Cells | 1 - 30 mg/kg/day (intraperitoneal) | 30 days | Significant, dose-dependent increase in the percentage of chromosome abnormalities.[14][15] | [14][15] |

| DNA Damage (Comet Assay) | Mouse Bone Marrow Cells | 1 - 30 mg/kg/day (intraperitoneal) | 30 days | Significant, dose-dependent increase in DNA damage.[14][15] | [14][15] |

| DNA Damage (Comet Assay) | Rat Blood Cells | 20, 40, 60 mg/kg (intraperitoneal) | 24, 48, 72 hours | Time-responsive increase in DNA damage at all exposure levels.[16] | [16] |

Experimental Workflow for Genotoxicity Assessment

Apoptosis

Dimethoate exposure can trigger programmed cell death, or apoptosis, in various cell types. This process is often mediated by mitochondrial dysfunction and the activation of a cascade of enzymes called caspases.

Markers of Apoptosis

| Parameter | Species/Tissue | Dimethoate Dose/Concentration | Duration of Exposure | Observed Effect | Reference(s) |

| Caspase-3 Activity | Rat Brain | 15 mg/kg b.w. (sub-chronic) | 5 weeks | Increased caspase-3 activity in the cortex and substantia nigra.[17] | [17] |

| Bax/Bcl-2 Ratio | Rat Brain | 15 mg/kg b.w. (sub-chronic) | 5 weeks | Increased Bax/Bcl-2 ratio in the cortex and substantia nigra.[17] | [17] |

| Cytochrome C Release | Rat Brain | 15 mg/kg b.w. (sub-chronic) | 5 weeks | Increased cytochrome C release from mitochondria in the cortex and substantia nigra.[17] | [17] |

| Mitochondrial Membrane Potential (MMP) | Rat Leukocytes | 20, 40, 60 mg/kg (intraperitoneal) | 24, 48, 72 hours | Decreased MMP.[16] | [16] |

Signaling Pathway for Dimethoate-Induced Apoptosis

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay (Ellman Method)

This colorimetric method is widely used to determine AChE activity.

-

Tissue Preparation: Homogenize the tissue of interest (e.g., brain, muscle) in a suitable buffer (e.g., phosphate buffer, pH 8.0) on ice. Centrifuge the homogenate to obtain the supernatant containing the enzyme.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Phosphate buffer (pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Tissue supernatant (enzyme source)

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10-15 minutes).

-

Initiation of Reaction: Add the substrate, acetylthiocholine iodide (ATCI), to each well to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculation: Calculate the enzyme activity based on the rate of absorbance change, the molar extinction coefficient of the product (TNB), and the protein concentration of the sample. For inhibition studies, pre-incubate the enzyme with dimethoate or omethoate before adding the substrate.[4][18][19][20][21]

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This sensitive technique is used to detect DNA strand breaks in individual cells.

-

Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., bone marrow, peripheral blood) in a low-melting-point agarose.

-

Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA "nucleoids."

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the extent of DNA damage using image analysis software. Common parameters include tail length, percentage of DNA in the tail, and tail moment.[22][23][24][25]

Micronucleus Test for Genotoxicity

This assay is used to assess chromosomal damage by detecting the formation of micronuclei in dividing cells.

-

Animal Treatment: Administer dimethoate to the test animals (e.g., mice) via the desired route of exposure.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment.

-

Smear Preparation: Prepare thin smears of the collected cells on microscope slides.

-

Fixation and Staining: Fix the smears (e.g., with methanol) and stain them with a DNA-specific stain (e.g., Giemsa, acridine orange).

-

Scoring: Under a microscope, score the frequency of micronucleated polychromatic erythrocytes (MNPCEs) among a large population of polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) can also be determined as a measure of cytotoxicity.[16][26]

Conclusion

This technical guide provides a comprehensive overview of the toxicological effects of dimethoate, with a focus on its primary mechanism of action, induction of oxidative stress, genotoxicity, and apoptosis. The provided quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of toxicology and pesticide safety assessment. The evidence presented underscores the multi-faceted toxicity of dimethoate and highlights the importance of continued research to fully elucidate its long-term health implications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 5. 4.10 Dimethoate, omethoate, and formothion (027, 055, 042) (T)** [fao.org]

- 6. Omethoate - Wikipedia [en.wikipedia.org]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. office.sjas-journal.org [office.sjas-journal.org]

- 9. Dimethoate-induced effects on antioxidant status of liver and brain of rats following subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity of selected antioxidative enzymes in rats exposed to dimethoate and pyrantel tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.pan.pl [journals.pan.pl]

- 13. journals.pan.pl [journals.pan.pl]

- 14. Genotoxicity evaluation of dimethoate to experimental mice by micronucleus, chromosome aberration tests, and comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. genotoxicity-evaluation-of-dimethoate-to-experimental-mice-by-micronucleus-chromosome-aberration-tests-and-comet-assay - Ask this paper | Bohrium [bohrium.com]

- 16. Dimethoate Induces DNA Damage and Mitochondrial Dysfunction Triggering Apoptosis in Rat Bone-Marrow and Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pro-apoptotic effects of low doses of dimethoate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. re-place.be [re-place.be]

- 23. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. The in vivo erythrocyte micronucleus test: measurement at steady state increases assay efficiency and permits integration with toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of Dimethoate in Soil: Application Notes and Protocols

Dimethoate, a widely utilized organophosphate insecticide, can persist in soil, posing potential risks to ecosystems and human health. Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental matrices. This document provides detailed application notes and protocols for the detection of dimethoate in soil, intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies covered include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with various detectors.

Section 1: Sample Preparation and Extraction

The initial and most critical step in the analysis of dimethoate in soil is the efficient extraction of the analyte from the complex soil matrix. The choice of extraction method can significantly impact the recovery and sensitivity of the analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method has gained popularity for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent usage.[1][2][3]

Protocol:

-

Sample Homogenization: Weigh 10-15 g of a representative soil sample into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of water to facilitate extraction.[4] For highly pigmented samples, a dispersive kit containing graphitized carbon black (GCB) may be necessary for cleanup.[2]

-

Extraction: Add 10 mL of acetonitrile to the tube. For enhanced extraction efficiency, ceramic homogenizers can be added.[2] Shake the tube vigorously for 1 minute.

-

Salting Out: Add a salt mixture, typically composed of anhydrous magnesium sulfate and sodium chloride, to the tube.[1][5] This step induces phase separation between the aqueous and organic layers. Shake vigorously for another minute.

-

Centrifugation: Centrifuge the tube at approximately 4,000 rpm for 5 minutes.[2]

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.[4] Vortex for 1 minute and centrifuge again.

-

Final Extract: The resulting supernatant is the final extract, ready for analysis by GC or HPLC.

Soxhlet Extraction

A classical and exhaustive extraction technique.

Protocol:

-

Sample Preparation: A 50 g soil sample is typically used.[6]

-

Extraction: The soil sample is placed in a thimble and extracted with 150 mL of a 1:1 acetone:hexane solvent mixture for 3 hours in a Soxhlet apparatus.[6]

-

Concentration: The extract is then concentrated, often using a nitrogen stream, to a smaller volume before cleanup.[6]

Ultrasonic Extraction

An alternative to Soxhlet that is faster and requires less solvent.

Protocol:

-

Extraction: A soil sample is mixed with an extraction solvent (e.g., 1:1 hexane:acetone) in a flask.[7]

-

Sonication: The flask is placed in an ultrasonic bath for a defined period to facilitate the extraction of dimethoate.

-

Separation: The extract is then separated from the soil particles by centrifugation or filtration.

Section 2: Analytical Techniques

Gas Chromatography (GC)

GC is a robust technique for the analysis of volatile and semi-volatile compounds like dimethoate.

Instrumentation:

-

Injector: Split/splitless injector.

-

Column: A variety of capillary columns can be used, with common phases being non-polar (e.g., DB-5ms) or semi-polar.

-

Detector:

Typical GC Protocol:

-

Injection: Inject 1-2 µL of the final extract into the GC.

-

Separation: The separation is achieved based on the compound's volatility and interaction with the stationary phase of the column. A temperature program is typically used to optimize the separation.

-

Detection: The eluted dimethoate is detected by the FPD or MS. Quantification is performed by comparing the peak area of the sample to that of a known standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and thermally labile compounds.

Instrumentation:

-

Pump: Isocratic or gradient pump.

-

Injector: Autosampler.

-

Column: Reversed-phase columns, such as C18, are commonly used.[11][12]

-

Detector:

Typical HPLC Protocol:

-

Mobile Phase Preparation: A mixture of acetonitrile and water is a common mobile phase for dimethoate analysis.[11][14]

-

Injection: Inject a known volume (e.g., 10-20 µL) of the final extract onto the column.

-

Separation: The separation is based on the compound's polarity and its interaction with the stationary and mobile phases.

-

Detection: The dimethoate peak is detected by the DAD/UV or MS/MS detector. Quantification is achieved by comparing the peak area or height to a calibration curve prepared from dimethoate standards.

Section 3: Data Presentation

The following tables summarize the quantitative data from various analytical methods for dimethoate detection in soil.

| Method | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC | FPD | Not Reported | Not Reported | 91.37 ± 1.16 | [6] |

| HPLC | UV | 0.11 µg/mL | 0.33 µg/mL | Not Reported | [11] |

| HPLC | DAD | 0.02 ppb | 0.068 ppb | 99.47 - 106.38 | [7] |

| LC-MS/MS | QqQ | 0.1 - 4 µg/kg | 0.05 mg/kg (objective) | Not Reported | [5] |

Section 4: Experimental Workflows (Graphviz)

Caption: General workflow for dimethoate analysis in soil.

Caption: Detailed workflow of the QuEChERS method for soil samples.

References

- 1. youtube.com [youtube.com]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. maas.edu.mm [maas.edu.mm]

- 7. Choosing The Optimal Extraction Condition by Ultrasonic and Soxhlet for Determination of Dimethoate in Agricultural Soil Samples By HPLC | Latakia University Journal -Basic Sciences Series [journal.latakia-univ.edu.sy]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. hpst.cz [hpst.cz]

- 11. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Gas Chromatographic Analysis of Dimethoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the analysis of the organophosphate pesticide dimethoate in various environmental and biological matrices using gas chromatography (GC). The protocols outlined below are compiled from established analytical methods and are intended to serve as a comprehensive guide for researchers and laboratory personnel.

Introduction

Dimethoate is a widely utilized organophosphorus insecticide and acaricide effective against a broad range of insects and mites.[1] Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[1] Due to its potential toxicity and the establishment of maximum residue limits (MRLs) in food and environmental samples by regulatory agencies, sensitive and reliable analytical methods for its detection and quantification are crucial.[1][2] Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive platform for dimethoate analysis.[3][4][5]

Experimental Protocols

Sample Preparation

The extraction and cleanup of dimethoate from the sample matrix are critical steps to remove interfering substances and concentrate the analyte prior to GC analysis. The choice of method depends on the sample type.

2.1.1. Plant and Animal Tissues, Milk, and Eggs

This protocol is adapted from a method for determining dimethoate and its metabolite, dimethoxon.

-

Extraction:

-

Finely chop the tissue sample.

-

Extract the residues by blending with methylene chloride.[6]

-

Concentrate the resulting extract.

-

-

Cleanup:

-

If necessary, perform a cleanup step using silica gel chromatography to remove co-extractives.[6]

-

Elute the analytes from the silica gel column.

-

Concentrate the eluate to a final volume suitable for GC injection.

-

2.1.2. Soil Samples

This protocol is suitable for the extraction of dimethoate from soil matrices.

-

Extraction:

-

Obtain a representative 50 g soil sample.

-

Extract the pesticides using a 1:1 mixture of acetone and hexane in a Soxhlet extraction apparatus for 3 hours.[7]

-

Measure the volume of the extract and reduce a 5 mL aliquot to 0.3 mL under a stream of nitrogen gas.[7]

-

Adjust the final volume to 1 mL with cyclohexane.[7]

-

-

Cleanup:

-

Prepare a cleanup column with a small piece of cotton wool, neutral alumina, and a 5 mm layer of anhydrous sodium sulphate.[7]

-

Add 1 mL of the extract to the column and elute with cyclohexane until 5 mL of eluate is collected.[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., cyclohexane) containing an internal standard, if used.[7]

-

2.1.3. Water Samples

This protocol utilizes solid-phase extraction (SPE) for the analysis of dimethoate in water.

-

Extraction:

-

Cleanup and Concentration:

2.1.4. Food Samples (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach widely used for pesticide residue analysis in food.

-

Extraction:

-

Weigh 10 g of a homogenized fresh sample into a 50 mL centrifuge tube and mix with 10 mL of deionized water.[9]

-

Add 10 mL of acetonitrile (acidified with 1% acetic acid), 1.0 g of sodium acetate, and 4.0 g of anhydrous magnesium sulfate.[9]

-

Shake vigorously for one minute and centrifuge at 4000 rpm for 2 minutes.[9]

-

-

Dispersive SPE Cleanup:

-

Transfer 6 mL of the upper acetonitrile layer to a 15 mL tube containing 0.4 g of primary secondary amine (PSA) sorbent and 0.6 g of anhydrous magnesium sulfate.[9]

-

Vortex and centrifuge.

-

The resulting supernatant is ready for GC analysis.

-

Gas Chromatography Conditions

The following tables summarize typical GC conditions for dimethoate analysis. The specific parameters may require optimization based on the instrument and laboratory conditions.

Table 1: Gas Chromatography Parameters

| Parameter | Recommended Setting |

| GC System | Agilent 6890 or equivalent |

| Injector | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Column Type | Fused silica capillary column (e.g., TG-5MS, PE-1) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

Table 2: Oven Temperature Program

| Ramp | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 75 | 1 |

| 1 | 20 | 320 | - |

Note: This is an example program and may need to be adjusted for optimal separation.[10]

Detector Settings

The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Table 3: Detector Options and Considerations

| Detector | Description |